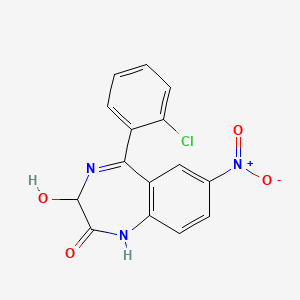

5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one

Description

The compound 5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by a 2-chlorophenyl group at position 5, a nitro group at position 7, and a hydroxyl group at position 3 on the diazepine ring. Benzodiazepines modulate γ-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission, which underpins their anticonvulsant, anxiolytic, and sedative effects .

Properties

IUPAC Name |

5-(2-chlorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O4/c16-11-4-2-1-3-9(11)13-10-7-8(19(22)23)5-6-12(10)17-14(20)15(21)18-13/h1-7,15,21H,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYFSCYZVIJNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962140 | |

| Record name | 5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41993-28-6 | |

| Record name | 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041993286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3-Amino Precursor

- The 3-amino derivative is synthesized by nucleophilic substitution of the 3-halo benzodiazepine with ammonia.

- Reaction conditions: Room temperature, excess ammonia, solvent such as ethylene glycol dimethyl ether.

- Isolation: The reaction mixture is filtered, concentrated under vacuum, and the product is precipitated by treatment with alcoholic hydrogen chloride to obtain the hydrochloride salt.

- The salt is then dissolved in water and neutralized with dilute sodium carbonate to yield the free base for further transformation.

Conversion to 3-Hydroxy Compound

Two main methods are described:

Method A (Diazotization with Sodium Nitrite):

- The 3-amino benzodiazepine hydrochloride solution is acidified with hydrochloric acid.

- A 5% aqueous sodium nitrite solution is added dropwise at temperatures between 10°C and 80°C.

- The 3-hydroxy compound precipitates and is isolated by filtration and recrystallization from alcohol.

- Example: 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one with melting point 204-205°C was obtained by this method.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Amination of 3-halo compound | Ammonia in ethylene glycol dimethyl ether | Room temperature | Excess ammonia preferred |

| Salt formation | Alcoholic HCl | Ambient | Precipitates hydrochloride salt |

| Diazotization (Method A) | Sodium nitrite (5% aqueous), HCl | 10°C to 80°C | Dropwise addition, precipitation occurs |

| Nitrosation (Method B) | Butyl nitrite, HCl in ethanol | ~50°C | Precipitation of 3-hydroxy derivative |

Analytical Data and Purity

- The 3-hydroxy benzodiazepine derivatives typically exhibit melting points in the range of 192–205°C, depending on substitution patterns.

- Elemental analysis confirms the expected composition with minor deviations within acceptable ranges.

- Recrystallization from alcohol or ethanol is the preferred purification method to achieve high purity.

Additional Synthetic Variations

- Acetylation of the 3-hydroxy group to form 3-acetoxy derivatives can be performed using acetylating agents, followed by hydrolysis to regenerate the hydroxy compound.

- Oxidation of 3-amino benzodiazepines to 3-oxides and subsequent transformations are also documented, expanding the scope of derivatives accessible from the core structure.

Summary Table of Key Examples

| Example No. | Starting Material | Reagents/Conditions | Product | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 1 | 3-amino-7-chloro-5-phenyl benzodiazepine | HCl + NaNO2 (5% aq), 10–80°C | 7-chloro-3-hydroxy-5-phenyl benzodiazepine | 204-205 | Diazotization method |

| 2 | 3-amino-7-chloro-5-phenyl benzodiazepine | HCl + butyl nitrite in ethanol, ~50°C | Same as above | 204-205 | Nitrosation method |

| 20 | 7-chloro-5-(o-chlorophenyl)-3-hydroxy derivative | Recrystallization from ethanol after acidification | 7-chloro-5-(o-chlorophenyl)-3-hydroxy benzodiazepine | 192-194 | Purification step |

| 23 | 3-acetoxy-7,8-dichloro-5-phenyl derivative | NaOH in alcohol, acidify with acetic acid | 7,8-dichloro-3-hydroxy-5-phenyl benzodiazepine | Not specified | Hydrolysis to hydroxy derivative |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones.

Reduction: Reduction of the nitro group can yield the corresponding amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 5-(2-Chlorophenyl)-1,3-dihydro-3-oxo-7-nitro-2H-1,4-benzodiazepin-2-one.

Reduction: Formation of 5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-amino-2H-1,4-benzodiazepin-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

Biology: Studied for its interactions with GABA receptors and its effects on neuronal activity.

Medicine: Investigated for its potential therapeutic effects in treating anxiety, epilepsy, and muscle spasms.

Industry: Utilized in the development of new pharmacological agents and as a reference compound in analytical chemistry.

Mechanism of Action

The primary mechanism of action of 5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one involves modulation of the GABAergic system. It binds to the benzodiazepine site on the GABA_A receptor, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability.

Comparison with Similar Compounds

Clonazepam vs. Lorazepam

- Structural Differences : Clonazepam lacks a 3-hydroxy group but has a nitro group at position 7, whereas lorazepam features a 3-hydroxy and 7-chloro substitution .

- Potency : Clonazepam’s nitro group enhances GABA affinity, making it 10–20 times more potent than lorazepam in seizure suppression .

- Metabolism: Clonazepam is metabolized via CYP3A4 to 7-aminoclonazepam, while lorazepam undergoes direct glucuronidation (non-CYP), reducing drug interaction risks .

Clonazepam vs. Diazepam

- Substituents : Diazepam has a methyl group at position 1 and lacks nitro/hydroxy groups.

- Half-Life : Diazepam’s active metabolites (e.g., desmethyldiazepam) confer a longer half-life (20–100 hours) compared to clonazepam (18–50 hours) .

- Clinical Use : Diazepam is preferred for acute seizures (status epilepticus), while clonazepam is used for chronic epilepsy and panic disorders .

Meklonazepam and Structural Analogs

- 3-Methyl Substitution : Meklonazepam’s 3-methyl group reduces hepatic metabolism, prolonging its duration of action compared to clonazepam .

- Research Use : This modification is studied for reducing sedative side effects while retaining anticonvulsant properties, similar to clobazam’s 1,5-diazepine structure .

Research Findings and Clinical Implications

Efficacy and Side Effects

- Clonazepam : Effective in petit mal, myoclonic, and psychomotor seizures but associated with drowsiness, tolerance, and withdrawal risks .

- Clobazam : Lower sedation due to 1,5 substitution, making it preferable for pediatric epilepsy .

Emerging Analogs and Derivatives

- Cloniprazepam : A cyclopropylmethyl-substituted analog (C₁₉H₁₆ClN₃O₃) with extended half-life, under investigation for refractory anxiety .

- 3-Hydroxy Derivatives : Compounds like N-desalkyl-3-hydroxyflurazepam () highlight the role of hydroxylation in metabolite activity and detoxification pathways .

Biological Activity

5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one, also known as a derivative of benzodiazepine, has garnered interest in pharmacology due to its potential therapeutic effects. This compound is structurally related to other benzodiazepines and exhibits a variety of biological activities primarily through modulation of the GABAergic system.

- Molecular Formula : C15H10ClN3O4

- Molecular Weight : 331.71 g/mol

- CAS Number : 41993-28-6

The primary mechanism of action for this compound involves binding to the benzodiazepine site on the GABA_A receptor. This interaction enhances the effect of gamma-aminobutyric acid (GABA), leading to increased chloride ion influx into neurons. As a result, neuronal excitability is reduced, which contributes to its anxiolytic, anticonvulsant, and sedative properties .

Biological Activities

-

Anxiolytic Effects :

- The compound has been shown to exhibit anxiolytic properties similar to other benzodiazepines. It acts by enhancing GABAergic transmission, which is crucial in reducing anxiety levels in both animal models and potentially in clinical settings.

- Anticonvulsant Activity :

-

Sedative Effects :

- As a benzodiazepine derivative, it is expected to have sedative effects, making it useful in treating insomnia and other sleep disorders.

Research Findings and Case Studies

Recent studies have focused on the pharmacological profile of this compound and its analogs:

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one, and how can intermediates be optimized?

- Methodology : Synthesis typically involves cyclization of 2-methylamino-5-chlorobenzophenone derivatives, followed by nitration and hydroxylation. Key intermediates (e.g., 2-methylamine-5-chlorobenzophenone) require purification via recrystallization or chromatography. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid byproducts like 1,4-benzodiazepine diastereomers . Multi-step protocols from analogous benzodiazepines suggest nitro-group introduction via mixed-acid nitration under controlled temperatures (0–5°C) to prevent over-nitration .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

- Methodology :

- ¹H/¹³C NMR : The 2-chlorophenyl substituent produces distinct aromatic splitting patterns (δ 7.2–7.6 ppm), while the nitro group deshields adjacent protons (δ 8.1–8.3 ppm). The 3-hydroxy group shows a broad singlet (~δ 5.5 ppm) .

- IR : Key peaks include O–H stretch (~3400 cm⁻¹), C=O (benzodiazepinone, ~1680 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹) .

- MS : Molecular ion [M+H]⁺ at m/z 346.0 (C₁₅H₁₁ClN₃O₃⁺) with fragmentation at the benzodiazepine ring (e.g., loss of NO₂, m/z 300) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 6 months). Hydrolysis of the 3-hydroxy group is pH-dependent, with degradation products (e.g., keto derivatives) monitored via HPLC. Neutral buffers (pH 6–7) and inert atmospheres (N₂) minimize decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, nitro substituents) influence GABAₐ receptor binding affinity and selectivity?

- Methodology :

- In vitro assays : Radioligand displacement (³H-flunitrazepam) using rat cortical membranes. The 7-nitro group enhances affinity for α1-subunit-containing receptors (IC₅₀ ~10 nM), while the 2-chlorophenyl group reduces α2/α3 selectivity .

- Computational modeling : Docking studies (e.g., AutoDock Vina) correlate substituent electronegativity with hydrogen bonding to residues like Tyr209 and Asp101 .

Q. How can contradictory pharmacokinetic data (e.g., oral vs. intravenous bioavailability) be resolved?

- Methodology :

- Comparative studies : Administer the compound via IV (5 mg/kg) and oral (10 mg/kg) routes in rodent models. Plasma concentrations analyzed via LC-MS/MS. Low oral bioavailability (<30%) may result from first-pass metabolism (CYP3A4-mediated hydroxylation) .

- Metabolite profiling : Identify major metabolites (e.g., 3-O-glucuronide) using high-resolution MS to clarify elimination pathways .

Q. What experimental strategies mitigate challenges in detecting low-abundance metabolites during in vivo studies?

- Methodology :

- Isotopic labeling : Synthesize ¹⁴C-labeled compound (specific activity: 50 μCi/mg) to trace metabolites in urine/feces.

- Microsomal incubations : Human liver microsomes + NADPH, analyzed by UPLC-QTOF-MS for phase I/II metabolites. Use collision-induced dissociation (CID) to fragment ions for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.